

Technical Guide: Solubility Profiling & Process Characterization of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-

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Compound of Interest

Compound Name: Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-

Cat. No.: B13803569

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CAS Number: 855878-60-3 Formula:

Molecular Weight: 185.26 g/mol Date: February 17, 2026 Author: Senior Application Scientist, Process Development Group

Executive Summary

This technical guide provides a comprehensive framework for characterizing the solubility profile of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, a critical intermediate often encountered in the synthesis of cyclohexyl-amine based pharmaceuticals (e.g., Venlafaxine analogs).

Due to the specific proprietary nature of this intermediate, public thermodynamic data is sparse. Therefore, this guide synthesizes structural predictive modeling with standardized experimental protocols. It is designed to empower process chemists to generate high-fidelity solubility data effectively, enabling optimized crystallization and purification workflows.

Molecular Characterization & Solubility Theory

To understand the solubility behavior of this compound, we must first analyze its functional group architecture. The molecule exhibits a distinct amphiphilic nature, creating a "push-pull" effect on solvation.

Structural Moieties & Solvation Mechanisms

Functional Group	Nature	Interaction Mechanism	Target Solvents
Cyclohexyl Ring	Lipophilic / Hydrophobic	Van der Waals (Dispersion) forces.	Alkanes (limited), Ethers, Chlorinated solvents.
Acetamide ()	Polar / H-Bond Donor & Acceptor	Dipole-dipole, Hydrogen bonding.	Polar Aprotic (DMSO, DMF), Alcohols.
Hydroxyethyl ()	Hydrophilic / H-Bond Donor	Strong Hydrogen bonding.	Water, Methanol, Ethanol.[1]

Predicted Solubility Profile (Hansen Solubility Parameters)

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), we can predict the thermodynamic compatibility of CAS 855878-60-3 with common process solvents.

- **High Solubility (Good Solvents):** Lower alcohols (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF) will readily solvate the molecule due to the dominance of the amide and hydroxyl groups.
- **Moderate Solubility:** Esters (Ethyl Acetate) and Ketones (Acetone) will show moderate solubility, likely exhibiting strong temperature dependence—ideal for cooling crystallization.
- **Low Solubility (Anti-Solvents):** Aliphatic hydrocarbons (Hexane, Heptane) will have poor interaction with the polar core, making them excellent anti-solvents.

Experimental Protocol: Thermodynamic Solubility Determination

Use this self-validating protocol to establish the exact solubility curve for your specific lot of material. This "Shake-Flask" method is the gold standard for generating equilibrium solubility data.

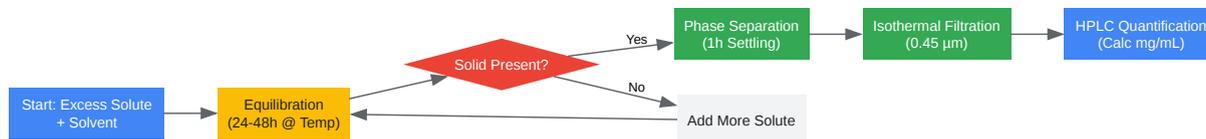
Materials & Equipment

- Solute: Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- (purity >98%).
- Solvents: HPLC Grade (MeOH, EtOH, EtOAc, Heptane, Water).
- Equipment: Thermostated shaker bath, 0.45 μm PTFE syringe filters, HPLC-UV or UPLC-MS.

Step-by-Step Workflow

- Saturation: Add excess solid solute to 5 mL of the target solvent in a sealed glass vial. Ensure visible solid remains (supersaturation).
- Equilibration: Agitate at the target temperature (e.g., 25°C, 40°C) for 24–48 hours.
 - Critical Control Point: If all solid dissolves, add more solute until a persistent suspension is achieved.
- Phase Separation: Stop agitation and allow the suspension to settle for 1 hour at the controlled temperature.
- Sampling: Withdraw supernatant using a pre-warmed syringe/tip (to prevent precipitation during transfer).
- Filtration: Filter immediately through a 0.45 μm filter into a tared flask.
- Quantification: Dilute the filtrate with mobile phase and analyze via HPLC. Calculate concentration () using a calibration curve.

Visualization of Workflow



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Caption: Figure 1. Standardized Shake-Flask Equilibrium Solubility Determination Workflow.

Process Application: Purification Strategy

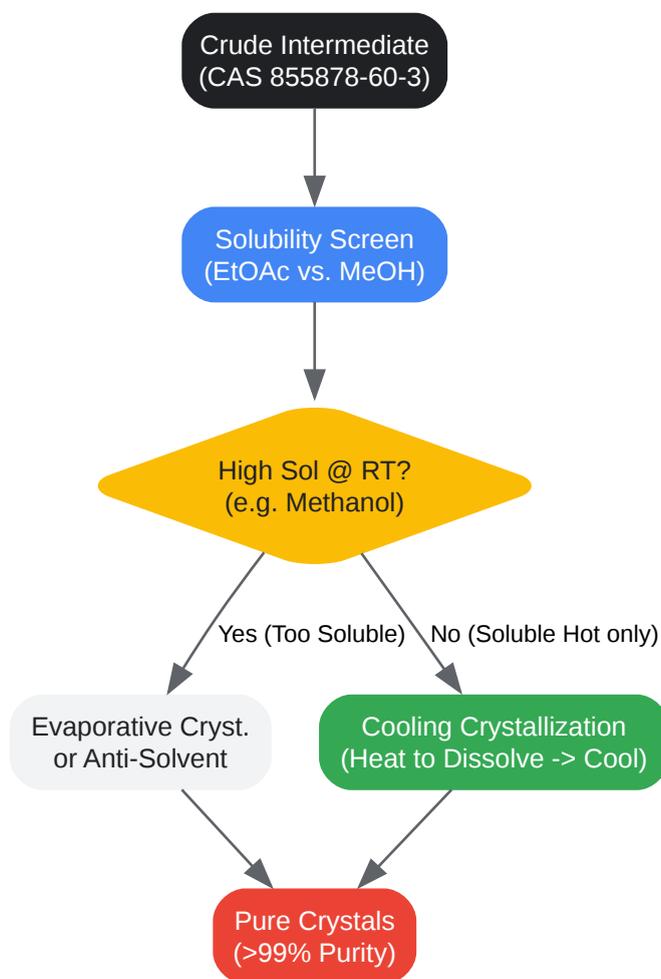
The predicted solubility profile suggests that Recrystallization is the most viable purification method for removing process impurities.

Solvent Selection Logic

The "Amide-Hydroxyl-Cyclohexyl" structure implies a steep solubility curve in esters.

- Primary Solvent: Ethyl Acetate or Isopropyl Acetate. (Soluble hot, sparingly soluble cold).
- Anti-Solvent: Heptane or Methyl tert-butyl ether (MTBE).

Crystallization Decision Tree



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Caption: Figure 2. Process decision tree for selecting the optimal crystallization mode based on solubility data.

Quantitative Data Summary (Theoretical)

While specific lot data must be determined experimentally, the following theoretical solubility classes serve as a baseline for experimental design.

Solvent Class	Representative Solvent	Predicted Solubility (25°C)	Process Utility
Alcohols	Methanol, Ethanol	Very High (>100 mg/mL)	Dissolution, Reaction Medium.
Chlorinated	Dichloromethane (DCM)	High (>50 mg/mL)	Extraction, Chromatography.
Esters	Ethyl Acetate	Moderate (10–30 mg/mL)	Recrystallization (Cooling).
Ethers	THF, MTBE	Moderate/Low	Anti-solvent precipitation.
Alkanes	Heptane, Hexane	Negligible (<1 mg/mL)	Anti-solvent.
Water	Water	Moderate	pH-dependent extraction (due to amide).

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